
Tyrosinase-IN-27
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-27 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. Tyrosinase is a copper-containing enzyme that catalyzes the oxidation of phenols such as tyrosine and dopamine, leading to the production of melanin and other pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-27 typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of key intermediates through reactions such as condensation, cyclization, and functional group transformations. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be cost-effective and scalable, ensuring consistent quality and supply. Key considerations include the selection of raw materials, optimization of reaction conditions, and implementation of purification techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-27 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metal complexes). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include oxidized or reduced derivatives, as well as substituted analogs with different functional groups .
Scientific Research Applications
Tyrosinase-IN-27 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its effects on melanin biosynthesis and its potential role in regulating pigmentation.
Medicine: Explored for its therapeutic potential in treating hyperpigmentation disorders and other skin conditions.
Industry: Utilized in the development of skin-whitening products and cosmetics
Mechanism of Action
Tyrosinase-IN-27 exerts its effects by binding to the active site of the tyrosinase enzyme, thereby inhibiting its catalytic activity. The compound interacts with the copper ions in the enzyme’s active site, preventing the oxidation of tyrosine and subsequent melanin production. This inhibition is achieved through competitive or non-competitive mechanisms, depending on the specific structure of this compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tyrosinase-IN-27 include:
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.
Arbutin: A glycosylated hydroquinone derivative with tyrosinase inhibitory activity.
Hydroquinone: A potent skin-lightening agent that inhibits tyrosinase activity
Uniqueness
This compound is unique due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, it exhibits minimal cytotoxicity and has a favorable safety profile, making it an attractive candidate for therapeutic and cosmetic applications .
Properties
Molecular Formula |
C18H16O6 |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
7-[(5-hydroxy-4-oxopyran-2-yl)methoxy]-4-propylchromen-2-one |
InChI |
InChI=1S/C18H16O6/c1-2-3-11-6-18(21)24-17-8-12(4-5-14(11)17)22-9-13-7-15(19)16(20)10-23-13/h4-8,10,20H,2-3,9H2,1H3 |
InChI Key |
VYKBWBTUJCWENV-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=O)C(=CO3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


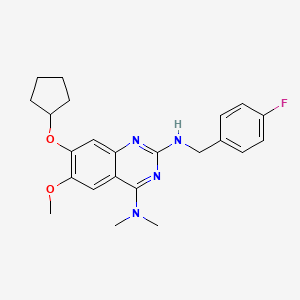
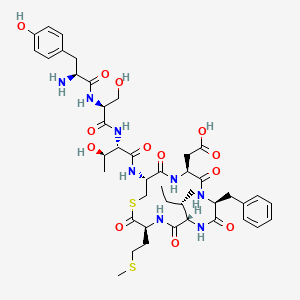
![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)
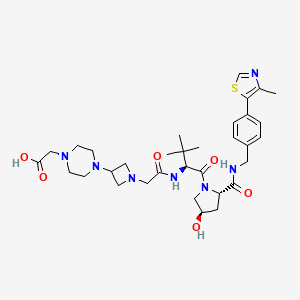
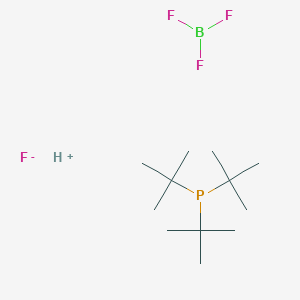
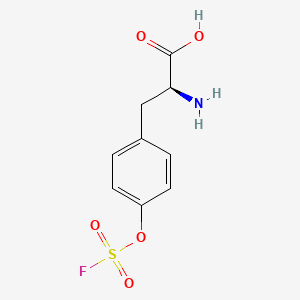
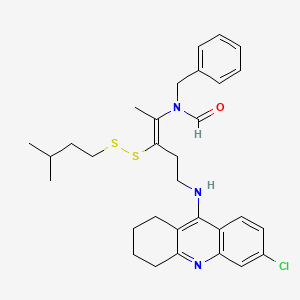
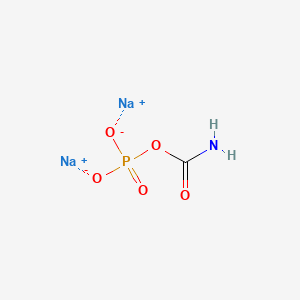

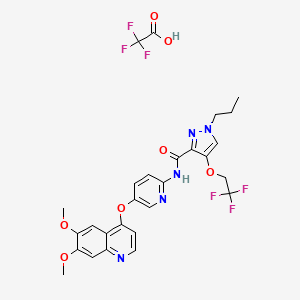
![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

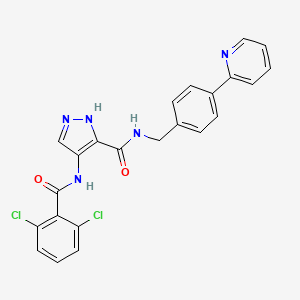
![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)
